molecular formula C14H12F3N3O2 B2748044 Ethyl 2-(phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 187035-92-3

Ethyl 2-(phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B2748044
CAS No.: 187035-92-3
M. Wt: 311.264
InChI Key: UTBAWGADJXNEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of an aniline group, a trifluoromethyl group, and an ethyl ester functional group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-anilino-4-(trifluoromethyl)-5-pyrimidinecarboxylate typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave-assisted conditions . This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods. The reaction conditions generally involve the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis or other optimized methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The aniline group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and solvents like DMF are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

Ethyl 2-(phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-anilino-4-(trifluoromethyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cellular processes such as cell division and proliferation, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-anilino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c1-2-22-12(21)10-8-18-13(20-11(10)14(15,16)17)19-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBAWGADJXNEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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